2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide is a derivative of acetohydrazide, which is a class of compounds known for their potential in synthesizing novel heterocyclic compounds. These derivatives are of significant interest due to their diverse chemical properties and potential applications in various fields, including medicinal chemistry and material science .
Synthesis Analysis
The synthesis of acetohydrazide derivatives involves the treatment of precursor compounds with various reagents to afford novel heterocyclic compounds. For instance, 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide was treated with acetylacetone to produce N-(4-oxopentan-2-ylidine)acetohydrazide derivatives. These derivatives served as key intermediates for further chemical transformations . Similarly, reactions involving thioglycolic acid and arylsulphonylcyanoacetohydrazides have led to the synthesis of 2-(N-acetoarylsulfonylhydrazide)-2-thiazolin-4-ones and their corresponding thiazolo[2,3-a]pyridine derivatives .
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and X-ray crystallography. For example, the structure of a related compound, N'-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide, was elucidated using X-ray diffraction, revealing its crystallization in the orthorhombic space group and the presence of two independent molecules in the asymmetric unit . The molecular geometry of these compounds has also been optimized using density functional theory (DFT) to compare with experimental data .
Chemical Reactions Analysis
The acetohydrazide derivatives undergo various chemical reactions to yield a range of heterocyclic compounds. For instance, the reaction of arylsulphonylcyanoacetohydrazides with thioglycolic acid in refluxing pyridine leads to the formation of 2-(N-acetoarylsulfonylhydrazide)-2-thiazolin-4-ones by water elimination. These compounds, bearing latent functional substituents, are further reacted with aldehydes or arylmethylidinemalononitriles to synthesize fused ring derivatives such as thiazolo[2,3-a]pyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined through various analytical techniques. The IR spectra provide information on functional groups, such as NH and CO groups, while NMR spectroscopy offers insights into the molecular environment of hydrogen and carbon atoms within the molecule. The analytical data, including melting points and elemental analysis, are crucial for confirming the purity and composition of the synthesized compounds . The molecular electrostatic potential (MEP) distribution, non-linear optical properties, and frontier molecular orbitals (FMOs) are calculated to understand the electronic properties of these molecules .
Scientific Research Applications
Antimicrobial and Antifungal Applications
Synthesis and Antimicrobial Activity : A study by Mhaske et al. (2017) involved synthesizing 2-aryl-5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole derivatives using 2-(2-substituted thiazol-4-yl)acetohydrazide. The compounds exhibited moderate antimicrobial activity, highlighting the potential use of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide in creating antimicrobial agents (Mhaske et al., 2017).
Antifungal Agent Development : Research by Shelke et al. (2014) synthesized derivatives of 2-[(2-arylthiazol-4-yl)methyl]-5-(alkyl/alkylnitrile thio)-1,3,4-oxadiazole using 2-(2-substituted thiazol-4-yl)aceto hydrazide. These compounds showed significant antifungal activity, suggesting the utility of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide in antifungal drug development (Shelke et al., 2014).
Synthesis of Novel Compounds
Synthesis of Novel Derivatives : A study by Grozav et al. (2017) synthesized new N'-benzylidene-N-(thiazolyl)acetohydrazide derivatives, demonstrating the versatility of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide in creating diverse chemical compounds with potential antimicrobial applications (Grozav et al., 2017).
Development of Isochroman-Triazoles and Thiadiazoles : Saeed and Mumtaz (2017) reported the synthesis of isochroman-triazole and thiadiazole hybrids using isochromanyl thiosemicarbazides derived from acetohydrazide. This research further emphasizes the role of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide in synthesizing novel compounds with antimicrobial properties (Saeed & Mumtaz, 2017).
Pharmacological Applications
Antihypertensive Agent Synthesis : Research by Abdel-Wahab et al. (2008) showed that derivatives of methyl 2-(thiazol-2-ylcarbamoyl)acetate, similar to 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide, were synthesized and evaluated as antihypertensive α-blocking agents, highlighting its potential in cardiovascular drug development (Abdel-Wahab et al., 2008).
DNA Binding Studies for Antimicrobial Activity : Kamat et al. (2019) investigated 5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide derivatives for their DNA binding capabilities, suggesting the potential of similar compounds like 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide in targeting bacterial DNA for antimicrobial purposes (Kamat et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-4-3-11-6(8-4)2-5(10)9-7/h3H,2,7H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOSURXTIRTROR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407173 |
Source
|
Record name | 2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide | |
CAS RN |
448229-66-1 |
Source
|
Record name | 2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.